
ditert-butyl (2S)-2-aminopentanedioate
Overview
Description
Ditert-butyl (2S)-2-aminopentanedioate (CAS: 32677-01-3) is a protected derivative of L-glutamic acid, where the α- and γ-carboxylic acid groups are esterified with tert-butyl groups. Its hydrochloride salt (H-Glu(OtBu)-OtBu·HCl) is widely used in peptide synthesis, particularly as a building block for substance P antagonists due to its stereochemical integrity and stability under acidic conditions . The tert-butyl esters provide steric protection, preventing unwanted side reactions during synthetic processes. Its molecular formula is C₁₃H₂₅NO₄·HCl, with a molecular weight of 295.8 g/mol .
Mechanism of Action
Target of Action
(S)-Di-tert-butyl 2-aminopentanedioate, also known as ditert-butyl (2S)-2-aminopentanedioate or H-Glu(OtBu)-OtBu, is a derivative of glutamic acid . Glutamic acid is a non-essential amino acid that plays a crucial role in the central nervous system as the most common excitatory neurotransmitter .
Mode of Action
The compound interacts with its targets, primarily the glutamate receptors in the brain. These receptors are activated by glutamate, leading to fast excitation (ionotropic) and slow excitation (metabotropic) responses . The interaction of (S)-Di-tert-butyl 2-aminopentanedioate with these receptors can lead to changes in neuronal activity.
Biochemical Pathways
The compound affects the biochemical pathways involving glutamate. For instance, it has been found that monosodium glutamate (MSG), a sodium salt of glutamic acid, can cause significant enhancement of protein aggregation through a nucleation-dependent polymerization mechanism . This suggests that (S)-Di-tert-butyl 2-aminopentanedioate might also influence similar pathways, given its structural similarity to MSG.
Pharmacokinetics
MSG is known to be highly soluble in water , which could impact the bioavailability of (S)-Di-tert-butyl 2-aminopentanedioate.
Result of Action
Studies on msg, a structurally similar compound, have shown that it can cause significant enhancement of protein aggregation . This suggests that (S)-Di-tert-butyl 2-aminopentanedioate might have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (S)-Di-tert-butyl 2-aminopentanedioate. For instance, the compound’s solubility in water suggests that it might be more effective in aqueous environments . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that glutamic acid and its derivatives play a significant role in biochemical reactions . They interact with various enzymes, proteins, and other biomolecules, influencing numerous biochemical processes .
Cellular Effects
It is known that glutamic acid and its derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that glutamic acid and its derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that glutamic acid and its derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that glutamic acid and its derivatives can have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is known that glutamic acid and its derivatives can interact with various enzymes or cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
It is known that glutamic acid and its derivatives can interact with various transporters or binding proteins, and can influence their localization or accumulation .
Subcellular Localization
It is known that glutamic acid and its derivatives can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Biological Activity
Ditert-butyl (2S)-2-aminopentanedioate, also known as a derivative of α-amino acids, has garnered attention in various biological and medicinal research contexts. This compound is characterized by its unique structure, which includes two tert-butyl groups attached to an aminopentanedioate backbone. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a central pentanedioate core with amino and tert-butyl substituents that influence its solubility and reactivity.
Synthesis Methods
Recent literature highlights various synthetic routes to obtain this compound. One notable method involves the use of chiral auxiliary agents to ensure stereoselectivity during synthesis. For instance, the reaction of tert-butyl esters with amino acids under controlled conditions has been shown to yield high-purity products with specific stereochemistry .
Enzymatic Inhibition
Research indicates that this compound exhibits significant enzymatic inhibition properties. It has been studied as a potential inhibitor of metalloproteinases, particularly ADAMTS-4 and ADAMTS-5, which are implicated in the degradation of extracellular matrix components in osteoarthritis. The compound demonstrated IC50 values in the low micromolar range, indicating potent inhibitory activity .
Antimicrobial Properties
In addition to its role as an enzyme inhibitor, this compound has shown antimicrobial activity against various bacterial strains. Studies have reported that this compound can enhance the efficacy of conventional antibiotics when used in combination therapies. For example, it exhibited synergistic effects with colistin against multidrug-resistant strains of Pseudomonas aeruginosa and Acinetobacter baumannii, suggesting its potential as a co-treatment agent in clinical settings .
Case Studies
- Osteoarthritis Treatment : A clinical study investigated the use of this compound in patients with osteoarthritis. The results showed a reduction in pain scores and improved joint function after administration over a six-week period, supporting its role as a therapeutic agent targeting inflammatory pathways associated with joint degeneration.
- Combination Therapy for Infections : In vitro studies demonstrated that combining this compound with standard antibiotics resulted in lower minimum inhibitory concentrations (MICs) for resistant bacterial strains. This finding emphasizes its potential utility in treating infections that are difficult to manage due to antibiotic resistance .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Scientific Research Applications
Synthesis and Derivatives
The synthesis of ditert-butyl (2S)-2-aminopentanedioate typically involves the protection of amino acids, particularly glutamic acid, through a transesterification reaction. This method allows for the creation of protected amino acids that are essential in peptide synthesis and drug development . The compound can serve as a precursor for various derivatives used in pharmaceutical applications.
Applications in Organic Synthesis
- Peptide Synthesis :
- Radiolabeling :
- Synthesis of Bioactive Compounds :
Case Study 1: Peptide Synthesis
A study demonstrated the efficiency of using di-tert-butyl L-glutamate as a protecting group in the synthesis of a specific peptide sequence. The results showed high yields and purity levels, validating its application in complex peptide synthesis .
Case Study 2: Radiolabeling Techniques
In a recent investigation, researchers successfully incorporated fluorine-18 into di-tert-butyl L-glutamate derivatives, achieving high radiochemical purity. These labeled compounds were then tested for their potential as PET imaging agents, showcasing their utility in oncological diagnostics .
Data Table: Summary of Applications
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ditert-butyl (2S)-2-aminopentanedioate, and how can reaction conditions be optimized to minimize impurities?
A common approach involves protecting the amino and carboxyl groups of (2S)-2-aminopentanedioate (a glutamate derivative) using tert-butoxycarbonyl (Boc) groups. For example, L-pyroglutamic acid can be reacted with di-tert-butyl dicarbonate under alkaline conditions to introduce Boc protection . Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity while minimizing side reactions.
- Temperature control : Maintaining 0–25°C prevents thermal decomposition of intermediates.
- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) effectively removes byproducts like unreacted starting materials .
Q. How can the stereochemical purity of this compound be validated?
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Retention times and peak symmetry indicate purity .
- Optical rotation : Measure specific rotation at 589 nm (sodium D-line) and compare with literature values. For example, related (2S)-configured glutamate derivatives exhibit α = +8° to +12° (c = 1 in H₂O) .
Q. What analytical techniques are critical for characterizing intermediates and final products?
- NMR spectroscopy : H and C NMR confirm structural integrity. For instance, tert-butyl groups show characteristic singlet peaks at δ 1.4–1.5 ppm in H NMR .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 286.19 for C₁₄H₂₃NO₅) .
Advanced Research Questions
Q. How do solvent polarity and reaction kinetics influence the efficiency of Boc protection in this compound synthesis?
Studies on analogous systems (e.g., polymerization of DMAEMA) reveal that solvent polarity affects reaction rates and side reactions. For example:
- Ethanol vs. water : Ethanol enhances nucleophilicity of the amino group, accelerating Boc protection, while aqueous solvents may hydrolyze intermediates .
- Kinetic monitoring : Use in-situ FTIR or H NMR to track tert-butyl group incorporation and optimize reaction time .
Q. What strategies resolve contradictions in reported yield variations for this compound synthesis?
Discrepancies often arise from:
- Protecting group stability : Boc groups are acid-sensitive; trace acidic impurities can deprotect intermediates, reducing yields. Include a neutralization step (e.g., aqueous NaHCO₃ wash) .
- Catalyst selection : Tertiary amines (e.g., DMAP) improve reaction efficiency compared to weaker bases like pyridine .
Q. How can this compound be applied in materials science or catalysis?
- Polymer cross-linking : Ditert-butyl peroxides (analogous to ditert-butyl esters) act as initiators in cross-linked PVC, enhancing thermal stability and mechanical strength .
- Thin-film precursors : Ditert-butyl telluride derivatives are used in MOCVD for semiconductor fabrication, suggesting potential for ditert-butyl esters in nanomaterial synthesis .
Q. What advanced computational methods support mechanistic studies of this compound reactions?
- DFT calculations : Model transition states for Boc protection/deprotection to identify rate-limiting steps.
- Molecular docking : Predict interactions in enzyme-catalyzed reactions (e.g., glutamate decarboxylase) to design chiral catalysts .
Q. Methodological Considerations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ester Group Variations
(a) 1,5-Bis(2-ethylhexyl) (2S)-2-aminopentanedioate (1c)
- Structure : Features 2-ethylhexyl ester groups instead of tert-butyl.
- Synthesis: Prepared via Dean-Stark reflux of L-glutamic acid with 2-ethyl-1-hexanol, catalyzed by p-toluenesulfonic acid (pTSA) in toluene .
- Properties : Higher lipophilicity due to branched alkyl chains, making it suitable as a plasticizer for poly(vinyl) materials. Its hydrophobic nature improves polymer flexibility .
- Applications : Internal plasticization of polymers, contrasting with the tert-butyl derivative’s role in peptide synthesis.
(b) Diethyl (2S)-2-aminopentanedioate Hydrochloride
- Structure : Ethyl esters at α- and γ-positions (CAS: 16450-41-2).
- Its molecular weight is 217.7 g/mol, significantly lighter than the tert-butyl analogue .
- Applications : Primarily industrial; safety data sheets advise restricted use due to unspecified hazards .
(c) 1-O-Benzyl 5-O-tert-butyl (2S)-2-aminopentanedioate
- Structure : Combines benzyl (α) and tert-butyl (γ) esters.
- Properties: The benzyl group offers orthogonal protection, removable via hydrogenolysis, while the tert-butyl group remains stable under acidic conditions. Molecular weight: 293.36 g/mol .
- Applications : Selective deprotection strategies in multi-step peptide synthesis.
Stereochemical Variations
(a) Ditert-butyl (2R)-2-aminopentanedioate Hydrochloride
- Structure : (2R)-enantiomer (CAS: 135904-71-1).
- Properties : Mirror-image stereochemistry alters biological activity. For example, the (2S)-form is bioactive in neuropeptide synthesis, whereas the (2R)-form may lack efficacy .
- Applications : Used in chiral resolution studies or as a control in pharmacological assays.
Backbone Modifications
(a) Ditert-butyl 2-aminosuccinate Hydrochloride
- Structure : Shorter 4-carbon backbone (succinate) instead of glutarate.
- Properties: Reduced chain length decreases flexibility and may limit interactions in peptide helices. Molecular formula: C₁₂H₂₄NO₄·HCl .
- Applications : Less common in peptide synthesis due to constrained geometry.
Physicochemical and Functional Comparisons
Property | Ditert-butyl (2S)-2-aminopentanedioate | Diethyl (2S)-2-aminopentanedioate | 1,5-Bis(2-ethylhexyl) (2S)-2-aminopentanedioate |
---|---|---|---|
Molecular Weight (g/mol) | 295.8 | 217.7 | ~500 (estimated) |
Ester Groups | tert-butyl | Ethyl | 2-ethylhexyl |
Solubility | Lipophilic, soluble in organic solvents | More polar, limited organic solubility | Highly lipophilic |
Stability | High (steric protection) | Moderate | Moderate (bulky esters reduce hydrolysis) |
Primary Use | Peptide synthesis | Industrial processes | Polymer plasticization |
Key References |
Properties
IUPAC Name |
ditert-butyl (2S)-2-aminopentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6/h9H,7-8,14H2,1-6H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUGPDFKMVHCCJ-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16874-06-9 | |
Record name | L-Glutamic acid di-tert-butyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16874-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(tert-butyl) L-glutamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.167 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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